molecular formula C15H10N4O4S2 B2415071 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-93-0

5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2415071
CAS No.: 1021262-93-0
M. Wt: 374.39
InChI Key: CUPVLNBKIVFQNT-UHFFFAOYSA-N
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Description

5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H10N4O4S2 and its molecular weight is 374.39. The purity is usually 95%.
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Properties

IUPAC Name

5-[(E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S2/c20-12-8(13(21)19-14(24)18-12)4-16-15-17-9(5-25-15)7-1-2-10-11(3-7)23-6-22-10/h1-5H,6H2,(H3,18,19,20,21,24)/b16-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTZCFSVILLYHG-AYSLTRBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, leading to the modulation of their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its function and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as HeLa and A549. It influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by altering the transcriptional activity of genes associated with cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in the disruption of normal enzyme function, thereby affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can induce apoptosis and cell cycle arrest in cancer cells over extended periods, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific organelles such as the mitochondria and nucleus, where it exerts its effects on cellular processes. Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments.

Biological Activity

The compound 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of several key functional groups:

  • Benzo[d][1,3]dioxole moiety : Known for its role in drug design due to favorable interactions with biological targets.
  • Thiazole ring : Often associated with biological activity, particularly in enzyme inhibition.
  • Dihydropyrimidine structure : Contributes to the compound's stability and reactivity.

The biological activity of the compound is likely linked to its ability to interact with various molecular targets. The thiazole ring may facilitate binding to enzyme active sites, while the benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to inhibition or modulation of enzymatic activities crucial for disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound under consideration may exhibit similar effects due to its structural analogies.

Antimicrobial Properties

Compounds containing thiazole and benzo[d][1,3]dioxole moieties have been reported to possess antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example:

  • Xanthine oxidase : Inhibition could lead to reduced uric acid levels, beneficial in treating gout.
  • Monoamine oxidase (MAO) : This inhibition could enhance neurotransmitter levels in the brain, offering therapeutic options for depression and anxiety disorders.

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability at micromolar concentrations.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus. The tested compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 0.5 mg/mL.
  • Enzyme Inhibition Studies : Research focused on the inhibition of xanthine oxidase showed promising results with IC50 values indicating effective inhibition at low concentrations.

Data Tables

Activity TypeTarget Organism/EnzymeMIC/IC50 Value
AnticancerHuman cancer cell lines10 µM
AntimicrobialE. coli0.25 mg/mL
AntimicrobialStaphylococcus aureus0.30 mg/mL
Enzyme InhibitionXanthine oxidase5 µM
Enzyme InhibitionMAO3 µM

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst. For example, cyclization of thiourea intermediates with acids (e.g., HCl) or amines under reflux in ethanol can enhance yield . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to assess reaction progress and purity at each stage . Recrystallization from DMF–EtOH (1:1) mixtures is recommended for final purification .

Q. What analytical techniques are essential for confirming the structure and purity of the compound?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For purity, employ TLC with silica gel plates (eluent: ethyl acetate/hexane) or HPLC with a C18 column and UV detection . Elemental analysis (C, H, N, S) validates stoichiometric composition .

Q. What are common side reactions during the synthesis, and how can they be mitigated?

  • Methodological Answer : Side reactions include incomplete cyclization or oxidation of the thioxo group. To minimize these:
  • Use inert atmospheres (N2_2/Ar) during reflux to prevent oxidation .
  • Optimize stoichiometry of aryl isothiocyanates and amines to avoid unreacted intermediates .
  • Purify intermediates via column chromatography (silica gel, gradient elution) before proceeding to final steps .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify substituents on the benzodioxole, thiazole, or dihydropyrimidine moieties. For example:
  • Replace the benzo[d][1,3]dioxol-5-yl group with halogenated or methoxy-substituted aryl rings to study electronic effects .
  • Introduce alkyl or aryl groups at the methylene position to assess steric influences .
  • Validate bioactivity changes using standardized antimicrobial or enzyme inhibition assays .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent concentrations). To reconcile
  • Standardize protocols: Use CLSI guidelines for antimicrobial assays and consistent DMSO concentrations (<1% v/v) .
  • Perform dose-response curves (IC50_{50}/MIC values) with positive controls (e.g., ciprofloxacin) .
  • Validate results across multiple cell lines or enzymatic targets to rule out model-specific effects .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or kinases. Focus on hydrogen bonding with the thioxo group and π-π stacking with aromatic moieties .
  • QSAR modeling : Train models with descriptors (logP, polar surface area) and bioactivity data from analogs to predict potency .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. What challenges arise when scaling up synthesis from lab to pilot scale?

  • Methodological Answer : Key challenges include maintaining reaction efficiency and purity. Strategies:
  • Optimize heat transfer by switching from batch reactors to flow chemistry systems for exothermic steps .
  • Replace ethanol with DMF or acetonitrile for better solubility in large volumes .
  • Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. How can the compound’s mechanism of action against biological targets be elucidated?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., DHFR) at varying concentrations .
  • Gene knockout studies : Use CRISPR-Cas9 to silence putative targets in bacterial strains and observe resistance changes .
  • Metabolomic profiling : Track changes in bacterial metabolite levels (e.g., ATP, NADH) post-treatment via LC-MS .

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